
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is a complex organic compound with a molecular formula of C29-H33-N-O3.H-I and a molecular weight of 571.54 . This compound is known for its unique structure, which includes a triethylamine group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a stable urea linkage . This reaction is typically carried out under acidic, alkaline, or aqueous conditions to ensure the stability of the urea linkage . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo substitution reactions, particularly involving the methoxy groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable urea linkages.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups play a crucial role in its reactivity and stability. The compound can form stable complexes with various substrates, facilitating different chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
3-Methoxyphenethylamine: Used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.
4-Methoxyphenylboronic acid: Utilized in palladium-catalyzed direct arylation and other coupling reactions.
Compared to these compounds, Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is unique due to its complex structure and the presence of both triethylamine and methoxyphenyl groups, which enhance its reactivity and stability in various chemical reactions.
Eigenschaften
CAS-Nummer |
72-51-5 |
|---|---|
Molekularformel |
C29H34INO3 |
Molekulargewicht |
571.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine;hydroiodide |
InChI |
InChI=1S/C29H33NO3.HI/c1-5-30(6-2)17-18-33-25-13-9-22(10-14-25)29-27-16-15-26(32-4)19-23(27)20-28(29)21-7-11-24(31-3)12-8-21;/h7-16,19H,5-6,17-18,20H2,1-4H3;1H |
InChI-Schlüssel |
YUEWCMZOTYPNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
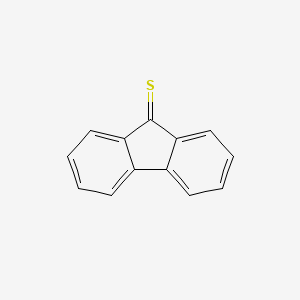
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
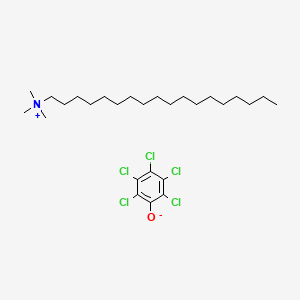
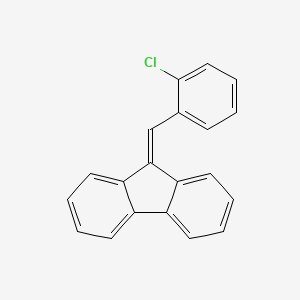
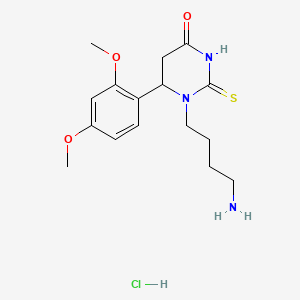
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)

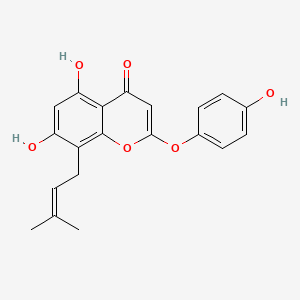
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
